

Physicochemical Properties of (R)-Ivosidenib: A Technical Guide for Researchers

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This technical guide provides a comprehensive overview of the physicochemical properties of (R)-Ivosidenib, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Chemical Identity

(R)-Ivosidenib, also known as AG-120 or by its trade name Tibsovo®, is a synthetic organic compound.[1] Its chemical structure and identity are fundamental to understanding its physical and chemical behavior.

- IUPAC Name: (2S)-1-(4-cyanopyridin-2-yl)-5-oxopyrrolidine-2-carboxylic acid with the secondary amino group of (2S)-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-2-[(5-fluoropyridin-3-yl)amino]acetamide[2]
- CAS Number: 1448347-49-6[3]
- Chemical Formula: C₂₈H₂₂ClF₃N₆O₃[2][3]
- Molecular Weight: 582.96 g/mol [3]
- Chemical Structure: (A 2D structural representation of Ivosidenib would be presented here)



Physicochemical Data

A summary of the key physicochemical properties of (R)-Ivosidenib is presented in the table below. These parameters are crucial for designing and interpreting experiments in various research settings.

Property	Value	Source
Molecular Weight	582.96 g/mol	Tocris Bioscience[3]
Chemical Formula	C28H22CIF3N6O3	PubChem[2], Tocris Bioscience[3]
Appearance	White to off-white solid	(General knowledge for crystalline solids)
Melting Point	Not explicitly stated in search results	
Solubility		
in DMSO	58.3 mg/mL (100 mM)	Tocris Bioscience[3]
in Ethanol	58.3 mg/mL (100 mM)	Tocris Bioscience[3]
in Water	<1 mg/mL (Predicted: 0.0208 mg/mL)	Selleck Chemicals (via DrugBank)[4], ALOGPS (via DrugBank)[4]
pKa (Strongest Acidic)	12.14 (Predicted)	Chemaxon (via DrugBank)[4]
pKa (Strongest Basic)	1.81 (Predicted)	Chemaxon (via DrugBank)[4]
LogP	2.52 - 3.01 (Predicted)	ALOGPS, Chemaxon (via DrugBank)[4]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are generalized methodologies for key experiments.



Solubility Determination

The solubility of a compound can be determined using various methods. A common approach is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

- Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed vial.
- Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It can be determined experimentally using methods such as potentiometric titration or UV-Vis spectroscopy.

Protocol: Potentiometric Titration for pKa Determination

- Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).



- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

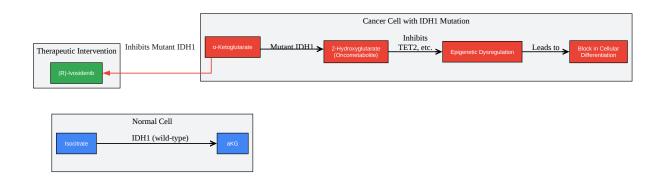
Signaling Pathway and Experimental Workflow

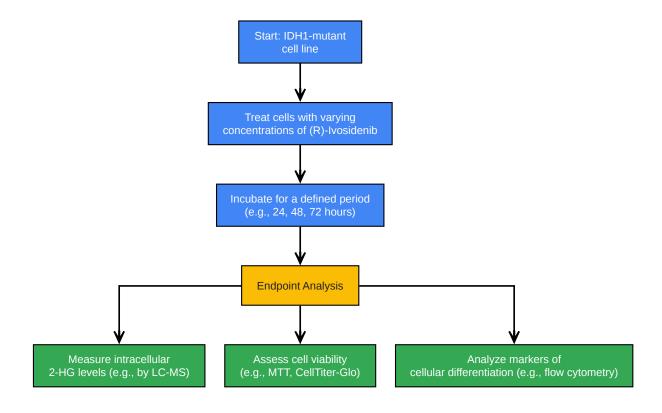
(R)-Ivosidenib is a targeted therapy that inhibits the mutant IDH1 enzyme. This inhibition has downstream effects on cellular metabolism and epigenetic regulation.

IDH1 Signaling Pathway

Mutant IDH1 enzymes gain a new function, converting α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG interfere with epigenetic regulation and cellular differentiation. Ivosidenib blocks this process.









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